
2-(2-Hydroxypropoxy)-1-methylethyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropoxy)-1-methylethyl laurate is an organic compound that belongs to the class of esters. It is characterized by the presence of a laurate (dodecanoate) ester linked to a 2-(2-hydroxypropoxy)-1-methylethyl group. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)-1-methylethyl laurate typically involves the esterification of lauric acid with 2-(2-hydroxypropoxy)-1-methylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where lauric acid and 2-(2-hydroxypropoxy)-1-methylethanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropoxy)-1-methylethyl laurate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
2-(2-Hydroxypropoxy)-1-methylethyl laurate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the formulation of biochemical assays and as a reagent in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropoxy)-1-methylethyl laurate involves its interaction with various molecular targets. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s behavior in biological systems, such as enhancing the solubility of hydrophobic drugs in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxypropoxy)-1-methylethyl palmitate
- 2-(2-Hydroxypropoxy)-1-methylethyl stearate
- 2-(2-Hydroxypropoxy)-1-methylethyl oleate
Uniqueness
2-(2-Hydroxypropoxy)-1-methylethyl laurate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94108-26-6 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-(2-hydroxypropoxy)propan-2-yl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-4-5-6-7-8-9-10-11-12-13-18(20)22-17(3)15-21-14-16(2)19/h16-17,19H,4-15H2,1-3H3 |
Clé InChI |
SPKKNBYAYDORNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C)COCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

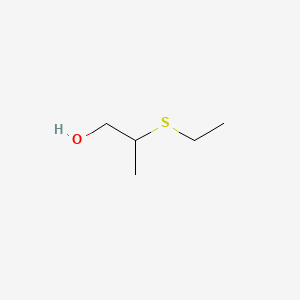

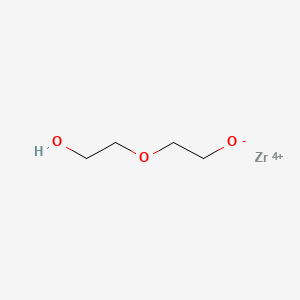


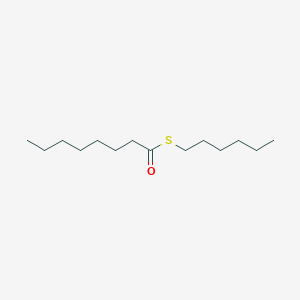
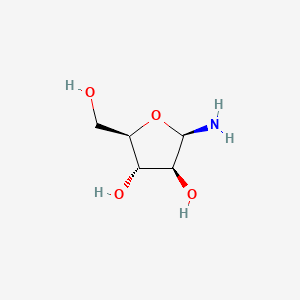
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
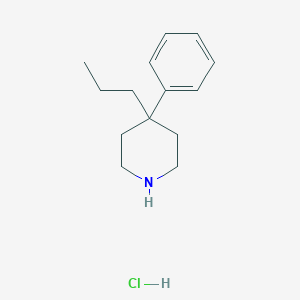
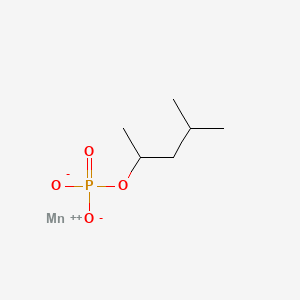
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
